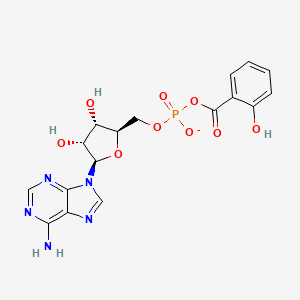

2-hydroxybenzoyl-AMP(1-)

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H17N5O9P- |

|---|---|

Molecular Weight |

466.3 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl (2-hydroxybenzoyl) phosphate |

InChI |

InChI=1S/C17H18N5O9P/c18-14-11-15(20-6-19-14)22(7-21-11)16-13(25)12(24)10(30-16)5-29-32(27,28)31-17(26)8-3-1-2-4-9(8)23/h1-4,6-7,10,12-13,16,23-25H,5H2,(H,27,28)(H2,18,19,20)/p-1/t10-,12-,13-,16-/m1/s1 |

InChI Key |

AESBJQJIAHTCHE-XNIJJKJLSA-M |

SMILES |

C1=CC=C(C(=C1)C(=O)OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O |

Origin of Product |

United States |

Enzymology of 2 Hydroxybenzoyl Amp 1 Biosynthesis and Utilization

Adenylation Domains and Acyl-AMP Ligases in Biosynthetic Pathways

The activation of carboxylic acids, such as 2-hydroxybenzoic acid (salicylic acid), is a common strategy in biosynthetic pathways to prepare them for subsequent enzymatic reactions. This activation is typically achieved through the formation of an acyl-adenylate, a mixed anhydride (B1165640) of the carboxylic acid and adenosine (B11128) monophosphate (AMP). This reaction is catalyzed by adenylation (A) domains of nonribosomal peptide synthetases (NRPSs) or by standalone acyl-AMP ligases. ebi.ac.ukmdpi.comnih.gov These enzymes recognize a specific carboxylic acid and catalyze its reaction with adenosine triphosphate (ATP). ebi.ac.uknih.gov

Identification and Characterization of Enzymes Catalyzing 2-Hydroxybenzoyl-AMP(1-) Formation

The biosynthesis of 2-hydroxybenzoyl-AMP(1-) is a key step in the production of various siderophores, which are crucial for iron acquisition in many microorganisms. Several enzymes that catalyze this reaction have been identified and characterized.

Dedicated acyl-AMP ligases are responsible for the activation of hydroxybenzoic acids in several biosynthetic pathways. For instance, in the biosynthesis of amychelin in Amycolatopsis sp. AA4, the enzyme AmcH, a hydroxybenzoyl-AMP ligase, is responsible for the adenylation of salicylate (B1505791). acs.org This activation prepares the salicylate molecule for loading onto an aryl carrier protein (ArCP) domain. acs.org Similarly, BasE and FbsH are other examples of hydroxybenzoyl-AMP ligases involved in siderophore biosynthesis. nih.govrcsb.org FbsH, from the fimsbactin biosynthetic pathway in Acinetobacter baumannii, is a stand-alone aryl adenylation enzyme that activates 2,3-dihydroxybenzoic acid (DHB) but can also interact with salicyl-AMS, an inhibitor mimicking the adenylate intermediate. rcsb.orgresearchgate.net The crystal structures of enzymes like DhbE and BasE with bound acyl-adenylate intermediates have provided significant structural insights into their function. nih.gov

| Enzyme | Organism | Function | Native Substrate(s) |

| AmcH | Amycolatopsis sp. AA4 | Adenylates salicylate for amychelin biosynthesis. acs.org | Salicylate acs.org |

| BasE | - | Hydroxybenzoyl-AMP ligase. nih.gov | - |

| FbsH | Acinetobacter baumannii | Aryl adenylation in fimsbactin biosynthesis. rcsb.org | 2,3-dihydroxybenzoic acid (DHB) rcsb.orgresearchgate.net |

| CahJ | Streptomyces gandocaensis | Activates starter units for cahuitamycin biosynthesis. umich.edu | Salicylic (B10762653) acid, 6-methylsalicylic acid umich.edu |

| EntE | Escherichia coli | Activates 2,3-dihydroxybenzoic acid for enterobactin (B1671361) biosynthesis. nih.gov | 2,3-dihydroxybenzoic acid nih.gov |

In many cases, the activation of 2-hydroxybenzoic acid is carried out by an adenylation (A) domain that is an integral part of a larger, modular enzyme called a nonribosomal peptide synthetase (NRPS). ebi.ac.ukmdpi.comnih.gov These A-domains are responsible for selecting and activating specific amino or aryl acids. mdpi.comnih.gov For example, the A-domain of DhbE is involved in the biosynthesis of the siderophore bacillibactin and specifically activates 2,3-dihydroxybenzoic acid. nih.gov Engineering the substrate specificity of these A-domains is a key strategy for producing novel nonribosomal peptides. nih.govnih.gov Structural and functional studies of these domains, such as CahJ from the cahuitamycin pathway, reveal how they recognize their specific aryl substrates. umich.edu The CahJ enzyme, for instance, has a defined pocket where an Asn236 residue forms a crucial hydrogen bond with the 2-hydroxy group of salicylate. umich.edu

Mechanistic Enzymology of 2-Hydroxybenzoyl-AMP(1-) Synthesis

The synthesis of 2-hydroxybenzoyl-AMP(1-) is an energetically unfavorable process that is coupled to the hydrolysis of ATP. This reaction proceeds through a well-defined enzymatic mechanism.

The activation of 2-hydroxybenzoic acid is an ATP-dependent process. nih.govnih.gov The enzyme binds both the carboxylic acid substrate and ATP. The carboxylate group of the substrate performs a nucleophilic attack on the α-phosphate of ATP, leading to the formation of the acyl-adenylate intermediate and the release of pyrophosphate (PPi). nih.gov This mechanism is common to a large superfamily of adenylate-forming enzymes. researchgate.net In some metabolic pathways, the activated acid is then transferred to Coenzyme A (CoA) to form a thioester, such as 2-hydroxybenzoyl-CoA. nih.govebi.ac.uk

Substrate Channelling and Transfer to Carrier Proteins (e.g., Aryl Carrier Proteins)

In the biosynthesis of siderophores such as enterobactin, yersiniabactin (B1219798), and mycobactin (B74219), the formation of 2-hydroxybenzoyl-AMP(1-) is catalyzed by aryl acid adenylating enzymes (AAAEs). This reaction is the first step, where the AAAE activates an aryl acid, like 2-hydroxybenzoic acid (salicylate), by condensing it with ATP to form the tightly bound 2-hydroxybenzoyl-AMP intermediate and releasing pyrophosphate. nih.gov

Following its formation, the activated aroyl moiety is transferred to a downstream aryl carrier protein (ArCP), a specific domain within the larger NRPS assembly line. nih.govresearchgate.net This transfer is a critical step that ensures the efficient progression of the biosynthetic pathway. The ArCP is post-translationally modified with a 4'-phosphopantetheine (B1211885) (Ppant) cofactor, which contains a terminal thiol group that acts as the nucleophile to accept the aroyl group from the adenylate intermediate. researchgate.netoup.com

The transfer process is believed to involve specific protein-protein interactions and conformational changes. Evidence suggests that the binding of the carrier protein to its corresponding adenylation enzyme induces a significant rotational movement of the C-terminal domain of the adenylation enzyme. This conformational change is thought to create space for the incoming Ppant arm of the ArCP and correctly position a catalytic lysine (B10760008) residue to facilitate the deprotonation of the Ppant thiol, thus promoting the acylation of the ArCP. nih.gov This mechanism of direct transfer between enzymatic domains without the release of the intermediate into the bulk solvent is known as substrate channeling. tandfonline.comresearchgate.netmdpi.com Substrate channeling enhances the efficiency of the biosynthetic pathway by increasing the local concentration of the intermediate and protecting it from degradation or competing reactions. mdpi.com In some systems, there is evidence for the formation of multi-enzyme complexes, or "siderosomes," which further facilitate this channeling. mdpi.com For instance, studies on pyoverdine biosynthesis have shown interactions between the enzymes that produce the substrate and the subsequent NRPS enzymes. mdpi.com

Enzyme Kinetics and Substrate Specificity of 2-Hydroxybenzoyl-AMP(1-) Metabolizing Enzymes

The enzymes responsible for the activation of 2-hydroxybenzoic acid and its analogs exhibit distinct kinetic properties and substrate preferences that are crucial for the fidelity of siderophore biosynthesis.

The kinetic parameters for the activation of 2-hydroxybenzoic acid (salicylic acid) and its common precursor, 2,3-dihydroxybenzoic acid (2,3-DHB), have been determined for several aryl acid adenylating enzymes. These parameters, the Michaelis constant (Km) and the catalytic rate constant (kcat), provide insights into the enzyme's affinity for its substrate and its catalytic efficiency. numberanalytics.comwikipedia.orgresearchgate.net

For example, the enzyme BasE from Acinetobacter baumannii, which is involved in acinetobactin (B221850) synthesis, has been characterized biochemically. nih.govnih.gov Similarly, EntE from Escherichia coli, a key enzyme in enterobactin biosynthesis, has been extensively studied. nih.govnih.govnih.gov The kinetic data reveal that these enzymes generally have a higher affinity (lower Km) and catalytic efficiency (kcat/Km) for their native substrates.

Table 1: Kinetic Parameters for Aryl Acid Activating Enzymes

| Enzyme | Substrate | Km (μM) | kcat (min⁻¹) | Source |

|---|---|---|---|---|

| BasE | 2,3-Dihydroxybenzoic Acid | 1.51 ± 0.30 | 207 ± 9 | nih.gov |

| BasE | Salicylic Acid | 13.2 ± 1.9 | 75 ± 3 | nih.gov |

| EntE | 2,3-Dihydroxybenzoic Acid | 2.7 | 330 | nih.gov |

| EntE | Salicylic Acid | 91 | 150 | nih.gov |

| EntE | 2,3-Dihydroxybenzoic Acid | Low (not determined) | 1.1 (apparent) | nih.gov |

While aryl acid adenylating enzymes are selective for their native substrates, many exhibit a degree of substrate promiscuity, meaning they can recognize and activate alternative aryl acids, albeit often with lower efficiency. nih.govnih.gov This promiscuity is a subject of significant interest for bioengineering applications aiming to produce novel natural products. acs.orgresearchgate.net

The structural basis for substrate specificity lies within the enzyme's active site. numberanalytics.comacs.org Specific amino acid residues within the binding pocket form hydrogen bonds and hydrophobic interactions with the aryl acid substrate, dictating which molecules can bind effectively. acs.orgbiorxiv.org For instance, in EntE, residues Asn235 and Ser240 are crucial for interacting with the hydroxyl groups of 2,3-DHB. researchgate.netresearchgate.net Engineering these specificity-conferring residues can alter the enzyme's substrate preference. For example, mutating Asn235 to glycine (B1666218) in EntE (N235G) enlarges the substrate-binding pocket, allowing it to accommodate and activate non-native substrates like aminobenzoic acids. jst.go.jp

Studies on the NRPS-like protein ATEG_03630 have shown that hydroxyl groups on the aryl acid are critical for recognition, likely through hydrogen bonding with active site residues. acs.org The removal of a hydroxyl group can significantly impact the enzyme's activity. acs.org This highlights the fine-tuned nature of substrate recognition in these enzymes.

The activity of enzymes involved in siderophore biosynthesis can be regulated to meet the cell's metabolic needs. While direct evidence for allosteric regulation of 2-hydroxybenzoyl-AMP metabolizing enzymes is not extensively documented, it is a common regulatory mechanism for other enzymes. savemyexams.comstring-db.org Allosteric regulation involves the binding of an effector molecule to a site on the enzyme distinct from the active site, causing a conformational change that either enhances or inhibits enzyme activity. savemyexams.com

In some related systems, such as the biosynthesis of other secondary metabolites, post-translational modifications like acetylation have been shown to regulate the activity of adenylating enzymes. researchgate.netfrontiersin.org For example, the acetylation of MbtA, the enzyme that activates salicylate in mycobacterial siderophore biosynthesis, leads to its inhibition. researchgate.net This modification is reversible, providing a mechanism for the cell to control siderophore production in response to environmental cues like iron availability. researchgate.net Furthermore, protein-protein interactions, such as the observed interaction between EntA and EntE, can enhance enzymatic activity, suggesting a form of regulatory modulation. researchgate.net

Inhibition Studies of Enzymes Involved in 2-Hydroxybenzoyl-AMP(1-) Metabolism

Given their crucial role in bacterial survival and virulence, the enzymes that metabolize 2-hydroxybenzoyl-AMP(1-) are attractive targets for the development of novel antimicrobial agents. nih.govbioivt.com Inhibition studies are therefore essential to identify and characterize compounds that can block their activity.

Inhibitors of aryl acid adenylating enzymes can be classified based on their mechanism of action, primarily as competitive or non-competitive. savemyexams.commedicoapps.org

Competitive inhibitors typically resemble the structure of the natural substrate and compete for binding to the enzyme's active site. medicoapps.org An example is the synthetic molecule 5'-O-[N-(salicyl)sulfamoyl]adenosine (Sal-AMS), which mimics the salicyl-adenylate intermediate. researchgate.netresearchgate.net This compound has been shown to be a potent competitive inhibitor of several AAAEs, including MbtA and PchD. researchgate.netcuny.edund.edu

Non-competitive inhibitors bind to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding. savemyexams.commedicoapps.org Some identified small molecule inhibitors of MenE, an O-succinylbenzoate:CoA ligase that is also an adenylating enzyme, have been shown to exhibit non-competitive inhibition with respect to both ATP and the aryl acid substrate. nih.gov

High-throughput screening efforts have also identified novel, non-nucleoside inhibitors with different chemical scaffolds. nih.gov For instance, a pyrazolo[5,4-a]pyridine derivative was identified as a potent inhibitor of BasE. nih.gov

Table 2: Examples of Inhibitors for Aryl Acid Adenylating Enzymes

| Enzyme | Inhibitor | Type of Inhibition | Ki/IC50 | Source |

|---|---|---|---|---|

| EntE | 5'-O-[N-(2,3-dihydroxybenzoyl)sulfamoyl]adenosine (DHB-AMS) | Slow-onset, tight-binding | 3.8 nM (appKi) | researchgate.net |

| EntE | 5'-O-[N-(salicyl)sulfamoyl]adenosine (Sal-AMS) | Slow-onset, tight-binding | 0.9 nM (appKi) | researchgate.net |

| MbtA | Prolyl-AMS | Competitive (example of bisubstrate inhibitor) | IC50 = 4.3 nM (vs. E. coli ProRS) | nih.gov |

| BasE | Pyrazolo[5,4-a]pyridine derivative (compound 23) | Not specified | KD = 78 nM | nih.gov |

| MenE | Compound 33 (a bisubstrate inhibitor) | Non-competitive (vs. ATP and OSB) | Kii = 5.2 µM (vs. ATP) | nih.gov |

Rational Design of Adenylate Mimics and Bisubstrate Analogues

The core strategy for inhibiting salicyl-AMP ligases has been the development of molecules that mimic the enzyme's natural reaction intermediate, salicyl-AMP (2). tandfonline.comnih.gov These inhibitors are classified as bisubstrate analogues because they combine the features of both substrates, salicylic acid and ATP, into a single molecule. tandfonline.comnih.govresearchgate.net This design approach leads to inhibitors that bind tightly to the enzyme's active site, effectively blocking the entry of the natural substrates and halting the biosynthetic pathway. wikipedia.orgquora.com

A seminal example of this approach is the creation of 5′-O-[N-(salicyl)sulfamoyl]adenosine (Sal-AMS, 6 ). tandfonline.combbk.ac.uknih.gov In this molecule, the unstable pyrophosphate linkage of the natural intermediate is replaced by a stable sulfamoyl group, creating a non-hydrolyzable analogue. tandfonline.combbk.ac.uk Sal-AMS has proven to be a potent inhibitor of several aryl acid adenylating enzymes, including MbtA from Mycobacterium tuberculosis, EntE from Escherichia coli, and BasE from Acinetobacter baumannii. nih.govresearchgate.netnih.gov

Building upon the success of Sal-AMS, extensive structure-activity relationship (SAR) studies have been conducted to optimize its inhibitory potency and pharmacological properties. acs.orgnih.gov These studies have systematically modified different parts of the Sal-AMS scaffold:

The Salicyl Moiety: Research has shown that the 2-hydroxyl group on the aromatic ring is crucial for optimal activity. acs.org Modifications at other positions, such as the introduction of a fluorine atom at the C-4 position, have been shown to be well-tolerated and can enhance activity. acs.org

The Nucleobase: The adenine (B156593) base of Sal-AMS has also been a target for modification. For instance, substitutions at the C-2 position of the adenine ring with groups like phenylamino (B1219803) or phenyl have resulted in inhibitors with significantly increased potency against MbtA. nih.govnih.gov

The Glycosyl Domain: The ribose sugar component has also been explored, leading to the identification of carbocyclic analogues with potent inhibitory activity. researchgate.net

These rational design efforts have led to the development of second-generation inhibitors with picomolar affinity for their target enzymes and potent antibacterial activity. nih.govnih.gov

| Inhibitor Name | Target Enzyme | Type of Analogue | Key Design Feature |

| 5′-O-[N-(salicyl)sulfamoyl]adenosine (Sal-AMS) | MbtA, EntE, DhbE, BasE | Bisubstrate Analogue, Adenylate Mimic | Replacement of pyrophosphate linkage with a stable sulfamoyl group. tandfonline.combbk.ac.uknih.gov |

| 5′-O-[N-(2,3-dihydroxybenzoyl)sulfamoyl]adenosine (DHB-AMS) | EntE, BasE | Bisubstrate Analogue, Adenylate Mimic | Mimics the adenylate of 2,3-dihydroxybenzoic acid. researchgate.netnih.gov |

| 2-phenyl-Sal-AMS | MbtA | Bisubstrate Analogue, Adenylate Mimic | Phenyl group at the C-2 position of the adenosine ring to enhance potency. nih.gov |

| N-6-cyclopropyl-Sal-AMS | MbtA | Bisubstrate Analogue, Adenylate Mimic | Cyclopropyl group at the N-6 position of the adenine to improve potency. nih.gov |

| 5′-O-[N-(4-fluorosalicyl)sulfamoyl]adenosine | MbtA | Bisubstrate Analogue, Adenylate Mimic | Fluorine substitution at the C-4 position of the salicyl ring. acs.org |

| Pyrazoline Analogues | MbtA | Mycobactin Analogue | Partially mimics the structure of mycobactin to inhibit its biosynthesis. ucl.ac.uk |

Mechanistic Insights from Inhibitor Binding

The study of how these rationally designed inhibitors bind to their target enzymes has provided profound mechanistic insights into the function of salicyl-AMP ligases. numberanalytics.com Techniques such as X-ray crystallography and kinetic analysis have been instrumental in elucidating the molecular details of these interactions. ucl.ac.uknih.gov

Kinetic studies have revealed that many of the sulfamoyl-based adenylate mimics, such as Sal-AMS and its 2,3-dihydroxybenzoyl counterpart (DHB-AMS), act as slow-onset, tight-binding inhibitors. researchgate.net This mode of inhibition is characterized by an initial weak binding event followed by a slow conformational change in the enzyme-inhibitor complex, resulting in a much tighter final complex. researchgate.net For example, Sal-AMS and DHB-AMS exhibit apparent Ki values in the low nanomolar range against EntE. acs.org

Structural studies of enzymes like BasE and MbtA co-crystallized with these inhibitors have provided a detailed map of the active site. nih.gov These studies confirm that the inhibitors bind in the same site as the natural substrates, validating their design as competitive inhibitors. tandfonline.comnih.gov The binding of these bisubstrate analogues has highlighted the critical roles of specific amino acid residues in substrate recognition and catalysis. The inhibitor's aroyl moiety, adenosine ring, and the sulfamoyl linker all make specific hydrogen bonding and hydrophobic interactions with the enzyme's active site. nih.gov

For example, the crystal structure of BasE bound to bisubstrate inhibitors revealed how the enzyme accommodates these molecules and provided insights into the disorder of the C-terminal domain, which is a common feature among these enzymes. nih.gov Furthermore, the structural analysis of MbtA in complex with various inhibitors has guided further structure-activity relationship studies, allowing for the prediction and subsequent synthesis of even more potent compounds. nih.govacs.org The detailed understanding of inhibitor binding modes has also been crucial in explaining the substrate specificity of these enzymes. acs.org These mechanistic insights are not only fundamental to our understanding of enzyme function but are also critical for the ongoing development of novel and effective antibacterial agents that target the biosynthesis of 2-hydroxybenzoyl-AMP(1-).

| Inhibitor | Target Enzyme | Apparent Ki (nM) | MIC99 (µM) | Method of Insight | Key Findings |

| 5′-O-[N-(salicyl)sulfamoyl]adenosine (Sal-AMS) | MbtA | N/A | 0.39 | Biochemical Assay, SAR nih.gov | Potent inhibitor with impressive antitubercular activity under iron-deficient conditions. nih.gov |

| 5′-O-[N-(salicyl)sulfamoyl]adenosine (Sal-AMS) | EntE | 0.9 | N/A | Kinetic and Inhibition Studies acs.org | Acts as a slow-onset, tight-binding inhibitor. acs.org |

| 5′-O-[N-(2,3-dihydroxybenzoyl)sulfamoyl]adenosine (DHB-AMS) | EntE | 3.8 | N/A | Kinetic and Inhibition Studies acs.org | Also a slow-onset, tight-binding inhibitor, though slightly less potent than Sal-AMS for EntE. acs.org |

| 2-phenyl-Sal-AMS derivative 26 | MbtA | N/A | 0.049 | SAR, Biochemical and Biological Evaluation nih.gov | Exceptionally potent antitubercular activity under iron-deficient conditions. nih.gov |

| N-6-cyclopropyl-Sal-AMS 16 | MbtA | N/A | N/A | SAR, Biochemical and Biological Evaluation nih.gov | Improved potency and enhanced activity under iron-deficient conditions, consistent with the designed mechanism of action. nih.gov |

| 4-fluoro derivative of Sal-AMS | MbtA | N/A | 0.098 | SAR, Whole-cell assay acs.org | Demonstrates that substitution at the C-4 position of the salicyl moiety is tolerated and can lead to potent whole-cell activity. acs.org |

| 2-Aryl-8-aza-3-deazaadenosine analogues | MbtA | 6.1 - 25 | 12.5 - >50 | Synthesis, Biochemical Assay, Whole-cell activity assay nih.gov | Designed to block mycobactin biosynthesis, these analogues showed nanomolar inhibition of MbtA and activity against Mtb growth under iron-deficient conditions. nih.gov |

| Pyrazoline analogues 44 and 49 | MbtA | N/A | N/A | Thermofluorimetric analysis, Molecular dynamics simulations, Pharmacokinetic profiling ucl.ac.uk | Rationally designed mycobactin inhibitors that bind to MbtA and demonstrate an excellent in vivo pharmacokinetic profile. ucl.ac.uk |

Role of 2 Hydroxybenzoyl Amp 1 in Natural Product Biosynthesis

Nonribosomal Peptide Synthesis (NRPS) Pathways

Nonribosomal peptide synthetases are large, modular enzymes that bacteria and fungi use to assemble a wide variety of peptide products without the use of ribosomes. mdpi.comlibretexts.org These assembly lines are composed of modules, each responsible for the incorporation of a single amino or aryl acid into the growing peptide chain. nih.govnih.gov The initiation of these pathways often involves the activation of a carboxylic acid, such as 2-hydroxybenzoic acid, to its AMP-ligated form. nih.govebi.ac.uk

The formation of 2-hydroxybenzoyl-AMP(1-) is the essential first step for incorporating a salicyl moiety into a nonribosomal peptide. nih.govebi.ac.uk This reaction is catalyzed by a specialized adenylation (A) domain, which selects the specific aryl acid substrate and consumes ATP to create the reactive acyl-adenylate intermediate. nih.govpnas.org For instance, in the biosynthesis of mycobactin (B74219) in Mycobacterium tuberculosis, the enzyme MbtA, a salicyl-AMP ligase, activates salicylic (B10762653) acid to form Sal-AMP. nih.govebi.ac.uk This activation is crucial as it prepares the salicylate (B1505791) for covalent attachment to the NRPS machinery. nih.govebi.ac.uk The process is analogous to the activation of amino acids in canonical NRPS modules, where the resulting aminoacyl-AMP is a similarly reactive intermediate. nih.govmdpi.com This strategy allows the cell to utilize aryl acids as building blocks, expanding the chemical diversity of the resulting natural products. nih.govresearchgate.net

Once formed, the 2-hydroxybenzoyl-AMP(1-) intermediate is processed by the core domains of an NRPS module: the adenylation (A) domain, the thiolation (T) domain (also known as a peptidyl carrier protein or PCP), and the condensation (C) domain. acs.orgnih.gov

Adenylation (A) Domain: This domain is the gatekeeper, responsible for both recognizing and activating the specific substrate (e.g., 2-hydroxybenzoic acid) by converting it to 2-hydroxybenzoyl-AMP(1-). nih.govpnas.org

Thiolation (T) Domain: Following activation, the A-domain catalyzes the transfer of the 2-hydroxybenzoyl group from the AMP to the 4'-phosphopantetheine (B1211885) (4'PPant) cofactor of an adjacent T-domain. acs.orgnih.gov This creates a covalent thioester bond, tethering the building block to the NRPS assembly line. nih.gov In some systems, such as mycobactin biosynthesis, this carrier protein is referred to as an aryl carrier protein (ArCP). ebi.ac.uk

Condensation (C) Domain: The C-domain is the peptide bond-forming catalyst. mdpi.com It facilitates the nucleophilic attack of an acceptor substrate (typically an aminoacyl group tethered to a downstream T-domain) on the electrophilic thioester of the donor (the 2-hydroxybenzoyl group tethered to its T-domain). nih.govacs.org This reaction elongates the peptide chain. mdpi.com In some pathways, like that of vibriobactin, a free-standing C-domain homolog, VibH, condenses the carrier protein-bound donor with a small molecule amine acceptor in solution. researchgate.net

This modular, step-by-step process ensures the faithful assembly of the complex natural product. mdpi.com

| Domain | Abbreviation | Function | Example Enzyme/System | Reference |

|---|---|---|---|---|

| Adenylation | A | Selects and activates 2-hydroxybenzoic acid (or related aryl acids) to form 2-hydroxybenzoyl-AMP(1-). | MbtA (Mycobactin), EntE (Enterobactin), DhbE (Bacillibactin) | nih.govpnas.org |

| Thiolation / Aryl Carrier Protein | T / PCP / ArCP | Covalently tethers the activated 2-hydroxybenzoyl group as a thioester via a 4'PPant arm. | MbtB (Mycobactin), EntB (Enterobactin), VibB (Vibriobactin) | ebi.ac.ukresearchgate.net |

| Condensation | C | Catalyzes amide/peptide bond formation between the 2-hydroxybenzoyl-S-PCP donor and an acceptor substrate. | VibH (Vibriobactin), EntF (Enterobactin) | researchgate.netacs.org |

Siderophore Biosynthesis Pathways

Siderophores are small, high-affinity iron-chelating compounds secreted by microorganisms to scavenge for ferric iron, an essential nutrient, from the environment. nih.govmdpi.com Many bacteria produce catecholate-type siderophores, which often feature a 2-hydroxybenzoyl group or its dihydroxylated analog as a key iron-coordinating moiety. acs.orgmdpi.comfrontiersin.org

The 2-hydroxybenzoyl group is a fundamental component of the iron-chelating scaffold in numerous siderophores, including mycobactins, enterobactin (B1671361), bacillibactin, and amychelin. nih.govebi.ac.ukacs.orgacs.org The biosynthesis of these molecules depends on the initial activation of an aryl acid (like salicylic acid or 2,3-dihydroxybenzoic acid) to its adenylated form. nih.govebi.ac.uk In the case of mycobactin from M. tuberculosis, the MbtB protein is proposed to couple the activated salicylic acid with serine or threonine, which is then cyclized to form a 2-hydroxyphenyloxazoline ring system, a key part of the siderophore's structure. ebi.ac.uk Similarly, in the biosynthesis of amychelin, a hydroxybenzoyl-AMP ligase (AmcH) is proposed to adenylate salicylate and load it onto an aryl carrier protein, initiating the assembly of this mixed-ligand siderophore. acs.org These examples highlight how the initial activation to 2-hydroxybenzoyl-AMP(1-) is the committed step for incorporating the crucial iron-binding group into the final siderophore structure. ebi.ac.ukacs.org

The adenylation domains that initiate siderophore biosynthesis exhibit significant substrate specificity, ensuring the correct aryl acid is incorporated. pnas.orgebi.ac.uk For example, the enzyme DhbE from the bacillibactin pathway in Bacillus subtilis and EntE from the enterobactin pathway in Escherichia coli are A-domains that activate 2,3-dihydroxybenzoate (DHB). pnas.orgebi.ac.uk Enzymatic studies show that while these enzymes can sometimes activate analogs like salicylic acid, their catalytic efficiency is highest with their native substrate, DHB. ebi.ac.uk The crystal structure of DhbE reveals a deep active site cavity that accommodates the aryl acid, and specific residues are responsible for substrate recognition. pnas.org This high fidelity of the A-domain is critical for the biosynthesis of a functional siderophore capable of high-affinity iron binding. nih.govresearchgate.net

| Siderophore | Producing Organism | Initiating Aryl Acid | Initiating A-Domain | Reference |

|---|---|---|---|---|

| Mycobactin | Mycobacterium tuberculosis | Salicylic acid | MbtA | nih.govebi.ac.uk |

| Bacillibactin | Bacillus subtilis | 2,3-Dihydroxybenzoic acid | DhbE | pnas.org |

| Enterobactin | Escherichia coli | 2,3-Dihydroxybenzoic acid | EntE | researchgate.netebi.ac.uk |

| Amychelin | Amycolatopsis sp. AA4 | Salicylic acid | AmcH | acs.org |

| Vibriobactin | Vibrio cholerae | 2,3-Dihydroxybenzoic acid | VibE | researchgate.net |

Other Biosynthetic Contexts Involving 2-Hydroxybenzoyl-AMP(1-) Intermediates

The strategy of activating a carboxylic acid via an acyl-AMP intermediate is not limited to NRPS pathways or siderophore biosynthesis. This mechanism is a more general biochemical tool for activating carboxylates for subsequent enzymatic reactions. For example, the biosynthesis of the antitumor antibiotic mitomycin involves an acyl-AMP ligase, MitE, which activates the precursor 3-amino-5-hydroxybenzoic acid (AHBA) and loads it onto an acyl carrier protein (ACP). mdpi.comencyclopedia.pub Another instance is seen in the biosynthesis of the phenolphthiocerol moiety of phenolic glycolipids (PGLs), a virulence factor in M. tuberculosis. nih.gov This pathway is initiated by the formation of a p-hydroxybenzoyl-AMP intermediate, which then acylates an aroyl carrier protein domain, a mechanism analogous to that used in siderophore biosynthesis. nih.gov These examples demonstrate that the formation of an aryl-AMP intermediate is a conserved biochemical strategy for activating and channeling aromatic carboxylic acids into diverse biosynthetic pathways.

Structural Biology of 2 Hydroxybenzoyl Amp 1 Interacting Systems

Crystallographic Studies of 2-Hydroxybenzoyl-AMP(1-) Bound to Enzymes

Crystallographic studies have been instrumental in providing snapshots of 2-hydroxybenzoyl-AMP(1-) and its analogs bound to the active sites of various enzymes. These high-resolution structures offer invaluable insights into the molecular basis of substrate recognition and catalysis.

The active site of an enzyme is a meticulously crafted three-dimensional space where substrate binding and the subsequent chemical reaction occur. wikipedia.orglibretexts.org It is typically a groove or pocket composed of a specific arrangement of amino acid residues that create a unique chemical environment tailored for its substrate. libretexts.orghilarispublisher.comnih.gov

In FbsH, the binding pocket for the salicylate (B1505791) moiety of Sal-AMS is well-defined. nih.govwou.eduharvard.edu Surface representation of the FbsH structure shows that this binding pocket forms a hollow cavity, accommodating the substrate. nih.govwou.edunih.gov The architecture of this active site is crucial for orienting the substrate correctly for the adenylation reaction to proceed.

Enzyme catalysis is not a static process; it involves intricate conformational changes in both the enzyme and the substrate. purdue.eduplos.org These dynamics are essential for substrate binding, positioning of catalytic residues, and product release. purdue.edunih.gov The binding of a substrate can induce conformational changes in the enzyme, a phenomenon known as "induced fit," which optimizes the active site for catalysis. purdue.eduyoutube.com

In the case of FbsH, the C-terminal subdomain is observed to be dynamic, suggesting it undergoes conformational changes during the catalytic cycle. nih.govwou.eduharvard.edu While specific real-time dynamics of FbsH catalysis have not been fully elucidated, it is understood that these movements are critical for the two-step adenylation reaction it catalyzes. nih.gov General models of enzyme catalysis suggest that these conformational shifts can lower the activation energy of the reaction. youtube.comwikipedia.org

Molecular Interactions and Ligand Recognition

The specificity and affinity of an enzyme for its substrate are dictated by a precise network of molecular interactions within the active site. These non-covalent interactions, though individually weak, collectively provide the stability for the enzyme-substrate complex and the driving force for catalysis.

Hydrogen bonds and hydrophobic interactions are the primary forces governing the recognition of 2-hydroxybenzoyl-AMP(1-) and its analogs by enzymes like FbsH.

In the FbsH active site, a network of hydrogen bonds holds the substrate in place. Specifically, the conserved residues N246 and S251 form hydrogen bonds with the hydroxyl groups of the catechol-type substrates, which is a necessary interaction for substrate binding. nih.govwou.eduharvard.edu

The base of the binding pocket in FbsH is formed by the hydrophobic residues F247, V340, V348, and F350. nih.govwou.eduharvard.edu These residues engage in hydrophobic interactions with the aromatic ring of the substrate, contributing to the stability of the enzyme-substrate complex. nih.govwou.eduharvard.edu

Across different enzymes that recognize similar substrates, certain amino acid residues in the active site are often conserved, highlighting their critical role in substrate binding and catalysis. pnas.orgnih.govpnas.orgmdpi.com

In aryl-adenylating enzymes like FbsH, several active site residues are conserved. The residues N246 and S251, which are involved in hydrogen bonding with the substrate, are among these conserved residues. nih.govwou.edu The hydrophobic residues that form the base of the binding pocket (F247, V340, V348, and F350) are also conserved across this enzyme family. nih.govwou.edu The conservation of these residues underscores their fundamental importance in recognizing and properly orienting the aryl acid substrate for the adenylation reaction.

Advanced Spectroscopic and Biophysical Characterization

The interaction between 2-hydroxybenzoyl-AMP(1-), also known as salicyl-AMP, and its synthesizing enzymes, primarily Non-Ribosomal Peptide Synthetase (NRPS) adenylation (A) domains, is a critical step in the biosynthesis of numerous siderophores. Understanding the kinetics and thermodynamics of this interaction is fundamental to elucidating the mechanism of these enzymatic systems. Advanced spectroscopic and biophysical techniques provide the necessary tools to probe these molecular events with high precision.

Fluorescence-Based Assays for Ligand Binding and Enzyme Activity

Fluorescence-based assays are powerful tools for characterizing the binding events at the active site of adenylating enzymes due to their high sensitivity and adaptability to high-throughput screening formats. nih.gov A notable application in the study of salicyl-AMP producing enzymes is the development of a fluorescence polarization (FP) assay. nih.gov

This assay utilizes a specially designed fluorescent probe, Fl-Sal-AMS, which is based on the structure of a potent inhibitor of these enzymes, 5′-O-[N-(salicyl)sulfamoyl]adenosine (Sal-AMS). nih.gov The probe consists of the salicyl-adenosine scaffold attached to a fluorescein molecule. When the probe is unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to a large molecule, such as a salicylate-adenylating enzyme like YbtE or EntE, its tumbling is restricted, leading to a significant increase in fluorescence polarization. This change in polarization can be directly measured to quantify binding.

Direct Binding and Affinity Determination

Direct titration of the fluorescent probe against various aryl acid adenylating enzymes (AAAEs) allows for the determination of the equilibrium dissociation constant (KD), a measure of binding affinity. The KD values for the Fl-Sal-AMS probe vary among different enzymes, reflecting differences in their active site architecture. Enzymes that naturally use salicylic (B10762653) acid as a substrate, such as MbtA and YbtE, generally exhibit the tightest binding to the salicyl-based probe. nih.gov

| Enzyme | Native Substrate | KD of Fl-Sal-AMS (nM) |

|---|---|---|

| MbtA | Salicylic Acid | 9.3 |

| YbtE | Salicylic Acid | 14.0 |

| BasE | 2,3-Dihydroxybenzoic Acid | 152 |

| VibE | 2,3-Dihydroxybenzoic Acid | 231 |

| EntE | 2,3-Dihydroxybenzoic Acid | 369 |

| DhbE | 2,3-Dihydroxybenzoic Acid | 327 |

Competitive Binding Assays

The FP assay can be extended to a competitive binding format to determine the affinity of non-fluorescent ligands, such as the natural substrate (salicylic acid), the product intermediate (salicyl-AMP), or potential inhibitors. In this setup, the enzyme is pre-incubated with the fluorescent probe, and then a competing ligand is titrated into the solution. The competitor displaces the probe from the enzyme's active site, causing a decrease in fluorescence polarization. The concentration at which the competitor displaces 50% of the bound probe (IC50) can be used to calculate its own dissociation constant (Ki). This approach has been used to establish comparative structure-activity relationships for a range of ligands interacting with these enzymes. nih.gov

Application of Other Biophysical Methods for Interaction Analysis

While fluorescence assays are excellent for determining binding affinities, other biophysical methods provide a more comprehensive thermodynamic profile of molecular interactions. Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are invaluable for validating findings from fluorescence assays and providing deeper mechanistic insights.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. khanacademy.orgnih.gov This allows for the determination of not only the binding affinity (KD) but also the key thermodynamic parameters of the interaction: the enthalpy change (ΔH) and the entropy change (ΔS). khanacademy.org These parameters provide a complete thermodynamic signature of the binding event, revealing the nature of the forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions).

In the context of 2-hydroxybenzoyl-AMP(1-) interacting systems, ITC has been employed to independently confirm the binding of novel inhibitors discovered through high-throughput screening using the aforementioned FP assay. nih.gov For instance, the binding of a promising pyrazolopyridine-based inhibitor to the adenylating enzyme BasE was verified by ITC, which confirmed a KD of 78 nM. nih.gov This validation is crucial as it provides data from a label-free, in-solution method, ensuring that the fluorescent tag on the probe does not interfere with the binding measurements.

| Parameter | Value |

|---|---|

| KD (Dissociation Constant) | 78 nM |

| n (Stoichiometry) | ~1 |

| ΔH (Enthalpy Change) | Not specified in source |

| -TΔS (Entropy Change) | Not specified in source |

The data from ITC experiments are plotted as heat change per injection versus the molar ratio of the ligand to the protein. Fitting this data to a binding model yields the stoichiometry (n), KD, and ΔH of the interaction.

The application of ITC provides a deeper understanding of the molecular recognition process between the enzyme and its ligands, which is essential for the rational design of specific and potent inhibitors targeting siderophore biosynthesis pathways.

Synthetic and Chemoenzymatic Approaches for 2 Hydroxybenzoyl Amp 1 Research

Laboratory Synthesis of 2-Hydroxybenzoyl-AMP(1-) and its Analogues for Research Applications

The laboratory synthesis of 2-hydroxybenzoyl-AMP(1-) and its analogues is fundamental for investigating the function of salicylate-activating enzymes and for developing potential inhibitors. While the direct chemical synthesis of the labile 2-hydroxybenzoyl-AMP(1-) is challenging due to the high-energy mixed anhydride (B1165640) bond, methods have been developed for similar acyl-adenylates and for stable analogues that mimic the natural intermediate.

A general approach for the synthesis of acyl-adenylates involves the activation of the carboxylic acid followed by reaction with adenosine (B11128) monophosphate (AMP). For instance, a one-pot synthesis for benzoyl-AMP, a related compound, has been described. This method utilizes the reaction of benzoic acid with N,N'-carbonyldiimidazole to form an activated intermediate, which then reacts with 5'-adenosyl monophosphate in an anhydrous environment to yield the mixed anhydride. This strategy could potentially be adapted for the synthesis of 2-hydroxybenzoyl-AMP(1-).

Due to the inherent instability of 2-hydroxybenzoyl-AMP(1-), significant research has focused on the synthesis of stable analogues. A prominent example is 5'-O-[N-(salicyl)sulfamoyl]adenosine (salicyl-AMS), a potent inhibitor of the salicylate (B1505791) adenylation enzyme MbtA. Salicyl-AMS is a non-hydrolyzable mimic of the salicyl-AMP intermediate where the phosphate (B84403) anhydride oxygen is replaced by a sulfamoyl group. The synthesis of salicyl-AMS has been optimized for gram-scale production, typically involving a multi-step process starting from protected adenosine derivatives.

The synthesis of other analogues often involves modifications to the salicylic (B10762653) acid moiety or the AMP portion of the molecule to probe structure-activity relationships. For example, various substituted salicylamides and N-benzoyl-2-hydroxybenzamides have been synthesized to explore their biological activities. These syntheses often employ standard organic chemistry techniques such as acylation of salicylamide (B354443) with various acid chlorides in a suitable solvent like pyridine.

Below is a table summarizing key synthetic approaches for 2-hydroxybenzoyl-AMP(1-) analogues:

| Analogue | Synthetic Approach | Key Reagents | Purpose of Analogue |

| Benzoyl-AMP | One-pot reaction from benzoic acid and AMP | N,N'-Carbonyldiimidazole, 5'-Adenosyl monophosphate | Model compound for acyl-adenylate synthesis |

| Salicyl-AMS | Multi-step synthesis from protected adenosine | Adenosine, Salicyl chloride, Sulfamoyl chloride derivatives | Stable mimic and inhibitor for mechanistic studies |

| Substituted Salicylamides | Acylation of salicylamide | Salicylamide, various acid chlorides, Pyridine | Structure-activity relationship studies |

Chemoenzymatic Production and Derivatization Strategies

Chemoenzymatic methods provide a powerful alternative to purely chemical synthesis for the production of 2-hydroxybenzoyl-AMP(1-) and its derivatives. These strategies leverage the high specificity and efficiency of enzymes, often in combination with chemical synthesis steps.

The primary enzymatic route to 2-hydroxybenzoyl-AMP(1-) involves the use of salicylate-activating enzymes, also known as salicyl-AMP ligases. A well-characterized example is MbtA from Mycobacterium tuberculosis, which catalyzes the ATP-dependent activation of salicylic acid to form salicyl-AMP. This enzymatic reaction is the first step in the biosynthesis of the mycobactin (B74219) siderophores. For research purposes, recombinant MbtA can be overexpressed and purified, allowing for the in vitro production of 2-hydroxybenzoyl-AMP(1-) from salicylic acid and ATP. The reaction progress can be monitored using various assays, including those that detect the release of pyrophosphate.

This chemoenzymatic approach can also be extended to produce analogues of 2-hydroxybenzoyl-AMP(1-). By providing the enzyme with modified salicylic acid substrates, it is possible to generate a range of derivatized salicyl-AMP compounds. This strategy is valuable for exploring the substrate specificity of the enzyme and for creating novel molecular probes.

Derivatization can also be performed on the enzymatically produced 2-hydroxybenzoyl-AMP(1-), although its instability can make subsequent chemical modifications challenging. More commonly, chemoenzymatic strategies are employed to produce a stable core structure which is then chemically modified.

The following table outlines key aspects of the chemoenzymatic production of 2-hydroxybenzoyl-AMP(1-):

| Enzyme | Substrates | Product | Advantages | Challenges |

| MbtA (Salicyl-AMP ligase) | Salicylic acid, ATP | 2-hydroxybenzoyl-AMP(1-) | High specificity, mild reaction conditions | Enzyme purification required, product instability |

| MbtA (with analogues) | Salicylic acid analogues, ATP | Derivatized 2-hydroxybenzoyl-AMP(1-) | Access to a library of analogues | Substrate acceptance by the enzyme may vary |

Design and Synthesis of Mechanistic Probes and Activity-Based Probes

To investigate the enzymes that produce and utilize 2-hydroxybenzoyl-AMP(1-), researchers have designed and synthesized a variety of molecular probes. These tools can be broadly categorized as mechanistic probes and activity-based probes (ABPs).

Mechanistic Probes are typically stable analogues of the substrate, intermediate, or product of an enzymatic reaction. They are designed to bind to the enzyme's active site, allowing for structural and functional studies. Salicyl-AMS is a prime example of a mechanistic probe for MbtA. By mimicking the salicyl-AMP intermediate, it acts as a potent inhibitor, enabling researchers to study the enzyme's kinetics and to obtain crystal structures of the enzyme-inhibitor complex. The synthesis of such probes, as discussed in section 5.1, is crucial for their application.

Activity-Based Probes (ABPs) are a class of chemical probes that covalently modify the active sites of specific enzymes in a mechanism-dependent manner. ABPs are powerful tools for identifying and characterizing enzyme activity in complex biological samples. The design of an ABP for a salicylate-activating enzyme like MbtA would typically involve three key components:

A recognition element: This is often based on the structure of the natural substrate (salicylic acid) or a known inhibitor (like salicyl-AMS) to ensure specific binding to the target enzyme.

A reactive group (warhead): This is an electrophilic group that can form a covalent bond with a nucleophilic residue in the enzyme's active site.

A reporter tag: This is a group, such as a fluorophore or a biotin (B1667282) tag, that allows for the detection and/or enrichment of the probe-labeled enzyme.

The synthesis of such probes involves modular chemical strategies to combine these three components. For example, a salicyl-AMS core could be functionalized with a reactive group and a "clickable" alkyne or azide (B81097) tag. This tag would then allow for the subsequent attachment of a reporter molecule via click chemistry. The development of ABPs for adenylating enzymes is an active area of research, with the potential to provide valuable insights into the roles of these enzymes in various biological processes.

The table below summarizes the types of probes used for studying 2-hydroxybenzoyl-AMP(1-) related enzymes:

| Probe Type | Example | Design Principle | Application |

| Mechanistic Probe | Salicyl-AMS | Stable, non-hydrolyzable mimic of the reaction intermediate | Enzyme inhibition studies, X-ray crystallography |

| Activity-Based Probe | Salicyl-AMS with a reactive group and reporter tag (hypothetical) | Covalent modification of the enzyme's active site | Profiling enzyme activity in complex mixtures, target identification |

Computational and Theoretical Studies of 2 Hydroxybenzoyl Amp 1

Molecular Docking and Dynamics Simulations of Enzyme-Ligand Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as 2-hydroxybenzoyl-AMP(1-) or its precursors and inhibitors, and its target enzyme. These methods have been instrumental in understanding the binding modes within the active sites of salicylate-activating enzymes, which belong to the non-ribosomal peptide synthetase (NRPS) and related enzyme families. biorxiv.orgmdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For enzymes that activate salicylic (B10762653) acid, such as the salicyl-AMP ligase MbtA from Mycobacterium tuberculosis, docking studies have been extensively used to identify potential inhibitors. mdpi.commdpi.com These studies often screen large libraries of compounds to find molecules that can bind tightly within the enzyme's active site, mimicking the natural substrate or the adenylate intermediate. For instance, docking studies on MbtA have identified novel non-nucleoside inhibitors with favorable binding energies, suggesting a strong affinity for the active site. mdpi.com The validation of these docking procedures is often performed by redocking a known ligand, such as the native DHB-adenylate, to ensure the computational model can accurately reproduce experimentally observed binding modes. mdpi.com

Following docking, molecular dynamics simulations provide a more dynamic picture of the enzyme-ligand complex over time. ucl.ac.ukmdpi.com MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, offering insights into the stability of the complex, the flexibility of the protein, and the network of interactions that hold the ligand in place. mdpi.com In the study of MbtA, MD simulations have been used to assess the stability of enzyme-inhibitor complexes, confirming that top-scoring compounds from docking studies remain stably bound within the active site. ucl.ac.ukmdpi.com Principal component analysis (PCA) of MD trajectories can further highlight the dominant motions within the protein, revealing conformational changes that occur upon ligand binding. mdpi.com These simulations have confirmed that pyrazoline analogues designed as mycobactin (B74219) inhibitors bind stably to MbtA, supporting their potential as antitubercular agents. ucl.ac.uk

| Compound ID | Binding Energy (kcal/mol) | Inhibition Constant (Ki) (nM) | Interacting Residues |

|---|---|---|---|

| GV08 | -8.80 | 352.58 | ARG404, GLY340, LYS439 |

| GV09 | -8.61 | 499.91 | TRP339, LYS439, GLY340 |

| GV03 | -8.59 | 508.51 | ARG404, LYS439, GLY340 |

| GV07 | -8.54 | 553.44 | ARG404, LYS439, GLY340 |

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical (QC) calculations, often employed within a hybrid quantum mechanics/molecular mechanics (QM/MM) framework, are essential for elucidating the intricate details of enzymatic reaction mechanisms. uwindsor.canih.gov These methods allow for the study of bond-breaking and bond-forming events, transition states, and reaction energetics at an electronic level. The formation of 2-hydroxybenzoyl-AMP(1-) is catalyzed by adenylation domains, which perform a two-step reaction: the activation of the salicylate's carboxylate group via ATP to form the salicyl-AMP intermediate and pyrophosphate, followed by the transfer of the salicyl group to a carrier protein domain. nih.govresearchgate.net

While specific QM/MM studies on the adenylation of salicylate (B1505791) are not extensively documented, research on homologous systems provides a clear blueprint for the mechanism. For example, QM/MM studies on salicylate 1,2-dioxygenase have detailed the activation of the salicylate ring, nih.gov and investigations into salicylic acid decarboxylase have mapped out the proton transfer and C-C bond cleavage steps, highlighting the role of a metal cofactor (Mg²⁺) and key amino acid residues like aspartic acid. mdpi.com These studies show that the enzyme active site precisely orchestrates the reaction by stabilizing transition states and positioning reactants. mdpi.com

In the adenylation reaction to form 2-hydroxybenzoyl-AMP, QC calculations would model the nucleophilic attack of the salicylate's carboxylate oxygen on the α-phosphate of ATP. This process is believed to be facilitated by a divalent metal cation, typically Mg²⁺, which coordinates to the phosphate (B84403) groups of ATP to neutralize charge and correctly orient the substrate for attack. nih.gov QM/MM simulations can calculate the energy barrier for this reaction, identify the structure of the pentacovalent transition state, and confirm the role of conserved active site residues in catalysis, such as lysine (B10760008) and arginine residues that stabilize the pyrophosphate leaving group. uwindsor.camdpi.com The second step, the transfer of the activated salicyl moiety to the thiol group of a phosphopantetheine arm on a carrier protein, can also be modeled to understand how the enzyme facilitates this thioesterification. nih.gov

| Reaction Step | Description | Key Computational Insights |

|---|---|---|

| 1. Substrate Binding | Salicylate and ATP bind to the adenylation domain active site. | Binding energies, role of Mg²⁺ cofactor in positioning ATP. nih.gov |

| 2. Adenylation (Activation) | Nucleophilic attack of salicylate carboxylate on the α-phosphate of ATP. | Structure and energy of the pentacovalent transition state, role of active site residues in stabilization. nih.gov |

| 3. Pyrophosphate Release | Cleavage of the phosphoanhydride bond releases pyrophosphate (PPi). | Energetics of PPi release, conformational changes in the enzyme. |

| 4. Thioesterification | Nucleophilic attack by the carrier protein's pantetheine (B1680023) thiol on the salicyl-AMP intermediate. | Energy barrier for acyl transfer, release of AMP. researchgate.net |

Prediction of Substrate Specificity and Enzyme Engineering Rationales

The ability of an enzyme to select its specific substrate from a pool of similar molecules is fundamental to its function. For NRPS adenylation domains, which activate over 300 different building blocks, this specificity is remarkable. biorxiv.org Computational methods have been pivotal in deciphering the "specificity-conferring code" of these domains—a set of key amino acid residues within the binding pocket that dictates substrate selection. nih.govoup.compnas.org By comparing the sequences and structures of A-domains with known specificities, bioinformatic tools can predict the substrate of uncharacterized enzymes. oup.comrsc.org

Structure-guided mutagenesis is a powerful strategy that leverages these computational predictions to rationally engineer enzymes with altered or improved properties. nih.govnih.gov This approach has been successfully applied to several aryl acid-activating enzymes. For instance, in the acinetobactin (B221850) biosynthetic enzyme BasE, which naturally activates 2,3-dihydroxybenzoic acid (DHB), researchers used structural analysis to identify key residues in the substrate-binding pocket. nih.gov By mutating these residues, they created variants of BasE that could efficiently activate non-native substrates, including those with modifications at the C4 position of the aryl ring. nih.gov Similarly, structure-guided engineering of 4-coumarate:CoA ligase (4CL) allowed for the creation of mutants that could activate substrates like ferulic, sinapic, and cinnamic acids, which are poorly utilized by the wild-type enzyme. pnas.org

These engineering efforts often focus on residues that create steric hindrance or provide specific hydrogen-bonding interactions. For example, replacing a bulky residue with a smaller one (e.g., valine to alanine) can expand the binding pocket to accommodate larger substrates. biorxiv.org In the FbsH adenylation domain, mutating Val340 was shown to be a key factor in allowing the enzyme to accept C4-substituted aryl acids. biorxiv.org Such rational design, informed by computational modeling, accelerates the development of biocatalysts for the synthesis of novel compounds and provides a deeper understanding of the structural basis of enzyme function. nih.govinrs.ca

| Enzyme | Original Substrate | Mutation(s) | New/Improved Activity | Reference |

|---|---|---|---|---|

| BasE | 2,3-Dihydroxybenzoic acid | V249A | Activation of 4-methyl-DHB and 4-fluoro-DHB | nih.gov |

| At4CL2 | 4-Coumaric acid | Y236F, S240A, G331I | Activation of Ferulic acid | pnas.org |

| At4CL2 | 4-Coumaric acid | H234Q, Y236F, S240A, K320L, G331V | Activation of Sinapic acid | pnas.org |

| FbsH | 2,3-Dihydroxybenzoic acid | V340A | Increased activation of 4-methylsalicylic acid | biorxiv.org |

Q & A

Q. What are the standard protocols for synthesizing 2-hydroxybenzoyl-AMP(1−) derivatives, and how can reaction efficiency be optimized?

Synthesis typically involves coupling 2-hydroxybenzoic acid derivatives with AMP (2-amino-2-methyl-1-propanol) via activated intermediates such as acyl chlorides or using coupling agents like DCC (dicyclohexylcarbodiimide). Key steps include:

- Catalyst selection : TMC (trimethylchlorosilane) or KOH may optimize reaction rates and yields under mild conditions .

- Solvent systems : Polar solvents (e.g., ethanol, water) enhance solubility of AMP derivatives, while controlled heating (e.g., 60–80°C) improves reaction kinetics .

- Purification : Column chromatography or recrystallization ensures high purity (>94%), validated via HPLC or GC analysis .

Q. Which analytical techniques are recommended for characterizing the purity and structural integrity of 2-hydroxybenzoyl-AMP(1−)?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of benzoylation and identify proton environments (e.g., aromatic vs. aliphatic peaks) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity and detects byproducts .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF validates molecular weight and fragmentation patterns .

Q. How is 2-hydroxybenzoyl-AMP(1−) utilized as a buffering agent in enzymatic assays, and what are the critical parameters to monitor?

- Buffer capacity : AMP derivatives exhibit pKa ~9.7, making them suitable for alkaline phosphatase assays. Monitor pH stability (11.0–12.0) using 0.1 M aqueous solutions .

- Interference checks : Assess interactions with cofactors (e.g., Mg²⁺) or enzymes via kinetic assays (e.g., Michaelis-Menten plots) .

Advanced Research Questions

Q. How can researchers resolve discrepancies observed in the spectroscopic data (e.g., NMR, FTIR) of 2-hydroxybenzoyl-AMP(1−) derivatives during structural elucidation?

- Contradiction analysis : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) to identify misassignments. Cross-validate FTIR peaks (e.g., C=O stretch at ~1700 cm⁻¹) with synthetic intermediates .

- Isotopic labeling : Use ¹⁵N-labeled AMP to trace nitrogen environments and confirm benzoylation sites via 2D NMR (e.g., HSQC) .

Q. What strategies are effective in optimizing the aqueous stability of 2-hydroxybenzoyl-AMP(1−) for use in biochemical assays?

Q. How can researchers design experiments to assess the bioactivity of 2-hydroxybenzoyl-AMP(1−) in antimicrobial or anticancer assays?

- Dose-response studies : Test concentrations (1–100 μM) in bacterial (e.g., E. coli, S. aureus) or cancer cell lines (e.g., HeLa, MCF-7) using microdilution or MTT assays .

- Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify molecular targets (e.g., membrane disruption, enzyme inhibition) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.